molecular formula C8H8N4 B2872957 1-(Pyrazin-2-yl)azetidine-3-carbonitrile CAS No. 2034418-40-9

1-(Pyrazin-2-yl)azetidine-3-carbonitrile

Cat. No.: B2872957
CAS No.: 2034418-40-9
M. Wt: 160.18
InChI Key: WXCRRAXTFPRQNC-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)azetidine-3-carbonitrile is a heterocyclic compound that features both pyrazine and azetidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazine ring imparts unique electronic properties, while the azetidine ring introduces strain that can be exploited in chemical reactions.

Preparation Methods

The synthesis of 1-(Pyrazin-2-yl)azetidine-3-carbonitrile typically involves the formation of the azetidine ring followed by the introduction of the pyrazine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with an azetidine precursor can yield the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

1-(Pyrazin-2-yl)azetidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

    Cyclization: The strained azetidine ring can undergo ring-opening reactions, leading to the formation of new cyclic structures.

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Pyrazin-2-yl)azetidine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The pyrazine ring can participate in π-π interactions with aromatic residues in proteins, while the azetidine ring can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(Pyrazin-2-yl)azetidine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazine and azetidine rings, which imparts distinct electronic and steric properties that can be exploited in various applications .

Properties

IUPAC Name

1-pyrazin-2-ylazetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-3-7-5-12(6-7)8-4-10-1-2-11-8/h1-2,4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCRRAXTFPRQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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